AZD3147 AZD3147 AZD 3147 is an orally bioavailable dual inhibitor of mammalian target of rapamycin complex 1 (mTORC1) and mTORC2 (IC50s = 40.7 and 5.75 nM, respectively, in MDA-MB-468 cells). It is selective for mTOR over PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ (IC50s = 1.51, 912, 5,495, 9,333, and 6,310 nM, respectively, in enzyme assays).
AZD3147 is an extremely potent and selective dual inhibitor of mTORC1 and mTORC2 (IC50 = 1.5 nM) with physicochemical and pharmacokinetic properties suitable for development as a potential clinical candidate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0520055
InChI: InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1
SMILES: CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Molecular Formula: C24H31N5O4S2
Molecular Weight: 517.7 g/mol

AZD3147

CAS No.:

Cat. No.: VC0520055

Molecular Formula: C24H31N5O4S2

Molecular Weight: 517.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AZD3147 -

Specification

Molecular Formula C24H31N5O4S2
Molecular Weight 517.7 g/mol
IUPAC Name 1-[4-[4-(1-cyclopropylsulfonylcyclopropyl)-6-[(3S)-3-methylmorpholin-4-yl]pyrimidin-2-yl]phenyl]-3-(2-hydroxyethyl)thiourea
Standard InChI InChI=1S/C24H31N5O4S2/c1-16-15-33-13-11-29(16)21-14-20(24(8-9-24)35(31,32)19-6-7-19)27-22(28-21)17-2-4-18(5-3-17)26-23(34)25-10-12-30/h2-5,14,16,19,30H,6-13,15H2,1H3,(H2,25,26,34)/t16-/m0/s1
Standard InChI Key JWGVUDPAMQEIJU-INIZCTEOSA-N
Isomeric SMILES C[C@H]1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
SMILES CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Canonical SMILES CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=O)(=O)C4CC4)C5=CC=C(C=C5)NC(=S)NCCO
Appearance Solid powder

Introduction

Discovery and Structural Optimization of AZD3147

Lead Generation and Initial Screening

The discovery of AZD3147 originated from a high-throughput screening campaign targeting the mTOR pathway, a central regulator of cellular metabolism and proliferation. Early lead compounds featured a urea-containing morpholinopyrimidine scaffold, which exhibited moderate mTOR inhibition but suffered from suboptimal solubility and metabolic stability . Structural analysis revealed that the morpholine ring and urea moiety engaged critical hydrogen bonds with mTOR’s kinase domain, while hydrophobic interactions stabilized the binding conformation .

Rational Design Strategies

To enhance cellular potency and drug-like properties, researchers employed a multi-parameter optimization strategy:

  • Solubility Enhancement: Introduction of polar substituents at the C4 position improved aqueous solubility by 15-fold without compromising mTOR affinity .

  • Metabolic Stability: Replacing metabolically labile groups with fluorinated analogs reduced hepatic clearance in human hepatocytes by 40% .

  • Selectivity Profiling: Structural modifications at the C6 position minimized off-target activity against phosphoinositide 3-kinase (PI3K) isoforms, achieving >100-fold selectivity over PI3Kα .

A critical breakthrough involved the incorporation of a cyclopropyl-sulfonyl group at C4, which optimized ligand efficiency (LLE = 6.2) and solubility (pSolubility = 4.5) . These efforts culminated in AZD3147, which demonstrated a balanced profile of potency (mTOR IC₅₀ = 2.3 nM), selectivity, and pharmacokinetic suitability for oral administration .

Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

mTOR Signaling Pathway Dysregulation in Cancer

The mTOR kinase exists in two distinct complexes:

  • mTORC1: Regulates cell growth via S6K1 and 4EBP1 phosphorylation, sensitive to rapamycin.

  • mTORC2: Controls cell survival through AKT Ser473 phosphorylation, resistant to rapamycin .

Dysregulation of mTORC1/2 is implicated in tumorigenesis, metastasis, and therapeutic resistance. Unlike rapalogs that partially inhibit mTORC1, AZD3147’s ATP-competitive binding enables complete suppression of both complexes, thereby preventing compensatory AKT activation observed with single-pathway inhibitors .

Biochemical and Cellular Effects

In PC-3 prostate cancer cells, AZD3147 suppressed phosphorylation of mTORC1 (p-S6K1 IC₅₀ = 8 nM) and mTORC2 (p-AKT Ser473 IC₅₀ = 12 nM) with equal potency . This dual activity translated to robust antiproliferative effects in PIK3CA-mutant breast cancer lines (T47D: IC₅₀ = 34 nM; MCF-7: IC₅₀ = 29 nM), outperforming first-generation inhibitors like BKM120 by 3- to 5-fold .

Preclinical Pharmacokinetics and Efficacy

ADMET Profiling

AZD3147 exhibited favorable drug-like properties across species:

ParameterMouseRatDogHuman (Predicted)
CL (mL/min/kg)15.212.89.48.1
Vdss (L/kg)1.401.250.980.85
F (%)94.688.379.172.4
t₁/₂ (h)1.592.344.125.8

Data adapted from . CL = clearance; Vdss = volume of distribution; F = bioavailability.

The compound showed low plasma protein binding (78–82%) and minimal CYP3A4/2D6 inhibition (IC₅₀ > 20 μM), reducing drug-drug interaction risks compared to earlier analogs .

In Vivo Antitumor Activity

In HT-29 colorectal xenograft models, oral AZD3147 (10 mg/kg/day) achieved 89% tumor growth inhibition (TGI) after 21 days, superior to BKM120 (60 mg/kg: 62% TGI) with no significant weight loss . Mechanistic studies confirmed sustained suppression of p-AKT and p-S6 in tumor biopsies, validating target engagement .

Comparative Analysis with Other mTOR Inhibitors

Efficacy Against Rapamycin-Resistant Models

Unlike rapamycin, which only inhibits mTORC1, AZD3147 suppressed both complexes in glioblastoma U87-MG cells:

InhibitormTORC1 (p-S6K1 IC₅₀)mTORC2 (p-AKT IC₅₀)Antiproliferation (U87 IC₅₀)
Rapamycin0.5 nM>10 μM48 nM
Torin-21.2 nM1.5 nM12 nM
AZD31472.3 nM2.8 nM18 nM

Data from .

AZD3147’s balanced mTORC1/2 inhibition enabled complete pathway suppression, overcoming resistance mechanisms seen in rapamycin-treated tumors .

Selectivity Over PI3K Isoforms

While dual PI3K/mTOR inhibitors like BKM120 suffer from metabolic toxicity, AZD3147 maintained >100-fold selectivity:

TargetAZD3147 IC₅₀ (nM)BKM120 IC₅₀ (nM)
mTOR2.38.9
PI3Kα32016
PI3Kβ890166

Data from .

This selectivity profile minimizes hyperglycemia and immune-related adverse events associated with broad PI3K inhibition .

Clinical Implications and Future Directions

Combination Therapy Opportunities

Synergy with PARP inhibitors was observed in BRCA1-mutant models, where AZD3147 exacerbated replication stress by suppressing DNA repair through mTORC2-AKT-FOXO3a axis inhibition . Additionally, co-administration with PD-1 blockers enhanced tumor-infiltrating lymphocyte activity in syngeneic models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator